molecular formula C17H17ClFN3O4S B2842190 1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(4-methoxybenzenesulfonyl)piperazine CAS No. 1444695-32-2

1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(4-methoxybenzenesulfonyl)piperazine

Cat. No. B2842190
CAS RN: 1444695-32-2
M. Wt: 413.85
InChI Key: LMDYXZWCICDRLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(4-methoxybenzenesulfonyl)piperazine, also known as CFPP, is a chemical compound that has gained significant attention in the scientific research community for its potential use in various fields. CFPP is a piperazine-based compound that has been synthesized through various methods and has been studied for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(4-methoxybenzenesulfonyl)piperazine is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes, including proteases and kinases. 1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(4-methoxybenzenesulfonyl)piperazine has been shown to have activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Biochemical and Physiological Effects:
1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(4-methoxybenzenesulfonyl)piperazine has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and the induction of apoptosis, or programmed cell death. 1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(4-methoxybenzenesulfonyl)piperazine has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(4-methoxybenzenesulfonyl)piperazine has several advantages for use in lab experiments, including its high potency and specificity for specific enzymes. However, 1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(4-methoxybenzenesulfonyl)piperazine also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(4-methoxybenzenesulfonyl)piperazine, including the development of new drugs based on 1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(4-methoxybenzenesulfonyl)piperazine, the identification of new drug targets, and the exploration of its potential use in other fields, including agriculture and veterinary medicine.
In conclusion, 1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(4-methoxybenzenesulfonyl)piperazine is a piperazine-based compound that has gained significant attention in the scientific research community for its potential use in various fields. 1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(4-methoxybenzenesulfonyl)piperazine has been synthesized through various methods and has been studied for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research. 1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(4-methoxybenzenesulfonyl)piperazine has several advantages for use in lab experiments, including its high potency and specificity for specific enzymes, but also has limitations, including its potential toxicity. There are several future directions for the study of 1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(4-methoxybenzenesulfonyl)piperazine, including the development of new drugs based on 1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(4-methoxybenzenesulfonyl)piperazine and the exploration of its potential use in other fields.

Synthesis Methods

1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(4-methoxybenzenesulfonyl)piperazine has been synthesized through various methods, including the reaction of 6-chloro-3-fluoropyridine-2-carboxylic acid with piperazine, followed by the addition of 4-methoxybenzenesulfonyl chloride. Other methods include the reaction of 6-chloro-3-fluoropyridine-2-carboxylic acid with piperazine, followed by the addition of 4-methoxybenzenesulfonyl fluoride, and the reaction of 6-chloro-3-fluoropyridine-2-carboxylic acid with piperazine, followed by the addition of 4-methoxybenzenesulfonyl hydrazide.

Scientific Research Applications

1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(4-methoxybenzenesulfonyl)piperazine has been studied for its potential use in scientific research, including drug discovery, medicinal chemistry, and pharmacology. 1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(4-methoxybenzenesulfonyl)piperazine has been shown to have potential as a lead compound for the development of new drugs, including anticancer and antiviral agents. 1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(4-methoxybenzenesulfonyl)piperazine has also been studied for its potential use as a probe for the identification of new drug targets.

properties

IUPAC Name

(6-chloro-3-fluoropyridin-2-yl)-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O4S/c1-26-12-2-4-13(5-3-12)27(24,25)22-10-8-21(9-11-22)17(23)16-14(19)6-7-15(18)20-16/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDYXZWCICDRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=N3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(4-methoxybenzenesulfonyl)piperazine

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